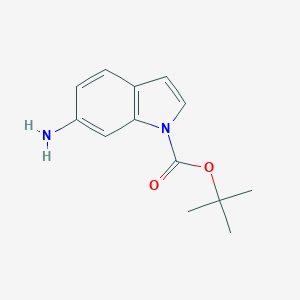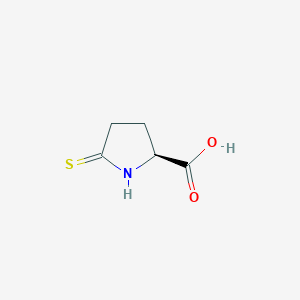
4-Methoxyphenylacetic acid
Übersicht
Beschreibung
4-Methoxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent. It is used as an intermediate for pharmaceuticals and other organic synthesis. The compound has been found to inhibit the germination of cress and lettuce seeds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One method for preparing 4-Methoxyphenylacetic acid involves the hydrolysis of methoxybenzyl cyanide in the presence of concentrated sulfuric acid. The reaction is carried out at temperatures between 90°C and 150°C, followed by neutralization and purification steps . Another method involves the esterification of this compound with dimethyl carbonate using mesoporous sulfated zirconia as a catalyst .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of activated carbon for adsorption and decoloration, followed by acidification and crystallization, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases are commonly employed.
Major Products:
Oxidation: 4-Methoxybenzaldehyde or 4-Methoxyacetophenone.
Reduction: 4-Methoxyphenylethanol.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenylacetic acid has a broad spectrum of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methoxyphenylacetic acid involves its role as a Bronsted acid, capable of donating a hydron to an acceptor. It has been found to inhibit the germination of cress and lettuce seeds, indicating its potential role as a plant growth retardant . The compound also acts as a ligand to synthesize pharmacologically important metal complexes .
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxyphenylacetic acid
- 3-Methoxyphenylacetic acid
- 4-Nitrophenylacetic acid
- 3,4-Dimethoxyphenylacetic acid
- Phenylacetic acid
- 4-Chlorophenylacetic acid
Comparison: 4-Methoxyphenylacetic acid is unique due to its 4-methoxy substituent, which imparts specific chemical properties and reactivity. Compared to its analogs, it has distinct applications in pharmaceuticals and organic synthesis. For instance, 2-Methoxyphenylacetic acid and 3-Methoxyphenylacetic acid have similar structures but differ in their positional isomerism, affecting their reactivity and applications .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPFNQUDKRYCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Record name | 4-METHOXYPHENYLACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059288 | |
| Record name | Benzeneacetic acid, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-methoxyphenylacetic acid appears as pale yellow or off white colored flakes. Severely irritates skin and eyes. May be toxic by ingestion., Solid | |
| Record name | 4-METHOXYPHENYLACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Methoxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
138.00 to 140.00 °C. @ 3.00 mm Hg | |
| Record name | 4-Methoxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
18 mg/mL | |
| Record name | 4-Methoxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
104-01-8 | |
| Record name | 4-METHOXYPHENYLACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (4-Methoxyphenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homoanisic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Homoanisic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJP2V8U5K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methoxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
87 °C | |
| Record name | 4-Methoxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methoxyphenylacetic acid?
A1: this compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.
Q2: What are the common spectroscopic techniques used to characterize this compound?
A2: Common techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , ]
Q3: Can you describe a synthetic route for this compound that uses renewable resources?
A3: Yes, one approach starts with anethole, a compound found abundantly in Chinese star anise (Illicium verum Hook. f.). Anethole can be converted to the key intermediate 3-hydroxy-4-methoxyphenylacetic acid in five steps. This intermediate then undergoes a Perkin condensation with 3,4,5-trimethoxybenzaldehyde, followed by decarboxylation to yield this compound. []
Q4: Has this compound been synthesized using Friedel-Crafts reaction?
A4: Yes, one method utilizes a Friedel-Crafts reaction between anisole and ethyl oxalylchloride using aluminum trichloride as a catalyst. The resulting ethyl 4-methoxybenzoylformate is then reduced via a Wolff-Kishner-Huang reaction with hydrazine hydrate to give this compound. []
Q5: Has this compound been explored as a building block in organic synthesis?
A5: Yes, it has been used in the synthesis of various compounds, including:
- 6-substituted-2-(4-methoxyphenyl)-2,3-dihydrophenalen-1,3-diones []
- 2-methyl-7-(2-(1H-(2-methyl-benzoimidazole)-1-yl) ethoxy)-4′-methoxy isoflavone []
- Pulcheotine A []
- Optically active α-aryl-γ-alkyl-γ-lactones []
- (±)-Reticuline []
Q6: What are the potential applications of this compound in material science?
A6: this compound has been investigated for use in active coatings for vascular applications. [] When incorporated into acrylic copolymer systems, it forms hydrophilic films that can coat biomaterials used in vascular implants. These coatings have demonstrated good adhesion and swelling behavior in buffered solutions. []
Q7: Is this compound used in the production of liquid crystals?
A7: Derivatives of this compound, specifically optically active α-aryl-γ-alkyl-γ-lactones, have been synthesized and studied for their potential as chiral dopants in ferroelectric liquid crystals. []
Q8: Can this compound act as a ligand in coordination chemistry?
A8: Yes, it can function as a monodentate or bidentate ligand. In the presence of magnesium(II), it acts as a monodentate ligand, forming a monomeric complex. With manganese(II), it acts as a bidentate bridging ligand, resulting in a two-dimensional coordination polymer. []
Q9: Are there any studies on the urinary excretion pattern of this compound in rats?
A9: Yes, studies have shown that 3,4-dihydroxyphenylacetic acid is metabolized to homovanillic acid and this compound, particularly following oral administration. This suggests that the route of administration can influence the metabolic pathways and excretion patterns of these compounds. []
Q10: Does this compound exhibit any biological activity?
A10: It has been identified as a cytochrome P450 3A4 (CYP3A4) inhibitor with an IC50 value of 1.6 µg/mL. [] CYP3A4 is a crucial enzyme involved in drug metabolism, and inhibiting its activity can significantly influence drug efficacy and potential interactions.
Q11: What is the significance of this compound being found in certain natural sources?
A11: The presence of this compound in various natural sources like:
- Fungus Gloeophyllum odoratum []
- Hypocotyls of mangrove Bruguiera gymnorrhiza []
- Culture broth of Hebeloma westraliense []
- Red alga Rhodomela confervoides []
- Mangrove-derived fungus Eupenicillium sp. HJ002 []
- Roots of Taraxacum coreanum []
- Fruit of Ailanthus altissima []
- Manuka honey []
Q12: What is known about the solubility of this compound?
A12: this compound’s solubility in supercritical carbon dioxide has been studied extensively. [, ] The solubility increases with increasing pressure and temperature. This property makes supercritical fluid extraction a viable method for isolating this compound from natural sources or reaction mixtures.
Q13: What analytical techniques are used to quantify this compound?
A13: High-performance liquid chromatography (HPLC) is a common technique to monitor reactions and quantify this compound, often in conjunction with UV detection. [] Gas chromatography (GC) is also used, particularly for kinetic studies of its synthesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)


![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)
